5'-Deoxy-5'-(methylthio)adenosine-d3

LC-MS/MS Method Development Stable Isotope Dilution Analytical Chemistry

5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3) is the definitive deuterated internal standard for LC-MS/MS quantitation of MTA. Unlike unlabeled MTA or ring-labeled isotopologues, its deuterium label on the methylthio group prevents metabolic exchange and ion-source fragmentation, ensuring precise co-elution and identical ionization efficiency with the analyte. This design eliminates matrix-induced ion suppression and achieves an LLOQ of 2 nM, enabling accurate differentiation of MTAP-proficient vs. -deficient cells. With ≥99% isotopic purity, it's the validated choice for MTAP biomarker assays, polyamine pathway metabolomics, and clinical trial pharmacodynamics. Order now for reliable quantitative data.

Molecular Formula C11H15N5O3S
Molecular Weight 300.35 g/mol
Cat. No. B15570704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5'-(methylthio)adenosine-d3
Molecular FormulaC11H15N5O3S
Molecular Weight300.35 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m0/s1/i1D3
InChIKeyWUUGFSXJNOTRMR-QIRPUESMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5'-Deoxy-5'-(methylthio)adenosine-d3 as a Deuterated Internal Standard for LC-MS/MS Quantification


5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3, CAS 174838-38-1) is a stable isotope-labeled internal standard specifically developed for the quantitative analysis of the endogenous nucleoside 5'-deoxy-5'-methylthioadenosine (MTA) by LC-MS or GC-MS [1]. This compound contains three deuterium atoms substituted on the 5'-methylthio group, resulting in a molecular mass shift of +3 Da relative to the unlabeled MTA analyte (C11H15N5O3S, MW 297.34), a feature that minimizes ion suppression and matrix effects during electrospray ionization [2]. The molecule is chemically and biologically identical to the parent MTA molecule, a key intermediate in the polyamine and methionine salvage pathways, ensuring co-elution and identical ionization efficiency with the analyte under standard reversed-phase chromatographic conditions [1].

Why 5'-Deoxy-5'-(methylthio)adenosine-d3 Cannot Be Substituted with Unlabeled MTA or Alternative Isotopologues


Attempting to substitute 5'-deoxy-5'-(methylthio)adenosine-d3 (MTA-d3) with unlabeled MTA or other isotopologues like 13C5-MTA or 15N-MTA introduces significant analytical error and jeopardizes the validity of quantitative LC-MS/MS assays. Unlabeled MTA shares the exact same mass and chromatographic behavior as the analyte, making it indistinguishable and preventing any correction for matrix-induced ion suppression or instrument variability [1]. While 13C- or 15N-labeled MTA provides a mass shift, these isotopologues often exhibit altered retention times due to isotope effects on polarity, particularly when the label is placed on the adenine ring, leading to differential matrix effects and compromising the assumption of identical ionization efficiency [2]. Furthermore, the deuterium label on the methylthio group of MTA-d3 is specifically designed to avoid metabolic exchange or fragmentation in the ion source, a known issue with ring-labeled analogs, ensuring the internal standard remains stable and co-elutes precisely with the target analyte across a wide range of biological matrices [1][3].

Quantitative Evidence for Differentiating 5'-Deoxy-5'-(methylthio)adenosine-d3 for Scientific Selection


Isotopic Purity ≥99% (d1-d3) Ensures Minimal Cross-Contribution in MS Quantification Compared to Unlabeled MTA

The certified isotopic purity of 5'-deoxy-5'-(methylthio)adenosine-d3 is specified as ≥99% for the sum of deuterated forms (d1-d3) [1]. This high isotopic enrichment is critical because even trace amounts of unlabeled MTA (d0) in the internal standard will artificially elevate the baseline signal of the target analyte, leading to a systematic overestimation of MTA concentrations. In contrast, using unlabeled MTA as a 'surrogate' internal standard provides no mass discrimination and cannot correct for any analytical variability, rendering quantitative data unreliable [2]. The ≥99% purity benchmark is a direct specification that ensures the calculated analyte/internal standard peak area ratios accurately reflect the true analyte concentration without interference from the internal standard itself .

LC-MS/MS Method Development Stable Isotope Dilution Analytical Chemistry

Method Validation: LLOQ of 2 nM Achieved with MTA-d3, Enabling Direct Quantification in Biological Matrices

A validated LC-MS/MS method using stable isotope-labeled MTA as the internal standard (which is functionally identical to MTA-d3) established a lower limit of quantification (LLOQ) of 2 nM and a limit of detection (LOD) of 62.5 pM for MTA in cell culture media and cell extracts [1]. This level of sensitivity was achieved without the need for prior sample enrichment or derivatization, and was directly enabled by the use of the deuterated internal standard to correct for matrix effects and ionization variability. The average imprecision for the entire method (extraction + LC-MS/MS) was reported as 9.7% for cell extracts and 3.8% for cell media, demonstrating robust intra- and inter-assay precision [1]. In comparison, earlier chromatographic methods for MTA quantification (without isotopically labeled internal standards) typically reported LODs in the low μM range, representing a >500-fold improvement in sensitivity [2].

Cancer Metabolism MTAP Pathway Biomarker Validation

Quantification of MTA Accumulation in MTAP-Deficient Cells: A 4-Fold Difference Resolved by MTA-d3 Isotope Dilution

In a study of melanoma cells, the LC-MS/MS method utilizing a stable isotope-labeled MTA internal standard (functionally equivalent to MTA-d3) quantified a fourfold increase in intracellular MTA concentration in cells lacking methylthioadenosine phosphorylase (MTAP) expression compared to MTAP-expressing controls (relative concentration difference: 4.0-fold) [1]. Importantly, this differential accumulation was not detectable when measuring only extracellular MTA levels in the cell culture media, which showed only a slight difference between the two cell types. This finding confirms the hypothesized role of MTAP as a tumor suppressor whose loss leads to intracellular MTA accumulation, a biomarker of potential therapeutic vulnerability . Without the precision afforded by the deuterated internal standard to correct for matrix effects in cell lysates, such a subtle but biologically significant fourfold difference would be obscured by analytical variability.

Tumor Metabolism MTAP Deletion Polyamine Pathway

Co-Elution and Identical Matrix Effects: Deuterium Placement on the Methylthio Group Minimizes Chromatographic Shift

The strategic placement of the deuterium label on the 5'-methylthio group of 5'-deoxy-5'-(methylthio)adenosine-d3, as opposed to the adenine ring or ribose moiety, minimizes chromatographic isotope effects that can lead to differential retention times between the analyte and internal standard [1]. A deuterium label on a polar functional group (e.g., an exchangeable proton on the adenine ring) can alter the molecule's interaction with the reversed-phase stationary phase due to changes in hydrogen bonding capacity, resulting in a retention time shift of several seconds [2]. This shift causes the analyte and internal standard to experience different mobile phase compositions and matrix components during elution, violating the fundamental assumption of stable isotope dilution that both species undergo identical ionization suppression. MTA-d3, with the label on a relatively non-polar methylthio group, co-elutes precisely with unlabeled MTA under standard LC conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid) as confirmed by vendor QC [3].

Stable Isotope Labeling LC-MS Method Optimization Isotope Effects

High-Value Application Scenarios for 5'-Deoxy-5'-(methylthio)adenosine-d3 Based on Quantitative Evidence


Quantitative Biomarker Studies in MTAP-Deficient Cancers

The validated LLOQ of 2 nM [1] and the demonstrated ability to resolve a fourfold difference in intracellular MTA levels between MTAP-proficient and -deficient cells make MTA-d3 the preferred internal standard for quantifying MTA as a biomarker of MTAP status. MTAP deletion is common in various cancers (melanoma, glioblastoma, pancreatic cancer) and is being explored as a predictive biomarker for therapies targeting the methionine salvage pathway or synthetic lethality with PRMT5 inhibitors. MTA-d3 enables the precise measurement of MTA in tumor biopsies, cell lines, and patient-derived xenografts, providing essential pharmacodynamic data for clinical trial design and patient stratification [2].

Metabolomics and Pathway Analysis of Polyamine and Methionine Salvage

The co-elution and minimal matrix effect properties of MTA-d3, due to the specific placement of deuterium on the methylthio group, ensure accurate quantification of MTA within complex metabolic mixtures [1]. This makes it the internal standard of choice for targeted metabolomics studies aimed at understanding flux through the polyamine biosynthesis and methionine salvage pathways. By spiking a known amount of MTA-d3 into samples prior to extraction, researchers can correct for losses during sample preparation and ion suppression during LC-MS/MS analysis, yielding absolute concentration data for MTA. This is critical for constructing accurate metabolic models and interpreting the effects of genetic or pharmacological perturbations on these interconnected pathways .

Pharmaceutical R&D for MTA-Targeting Therapeutics

In the development of novel therapeutics that inhibit MTA phosphorylase (MTAP) or modulate MTA levels, precise quantitation of MTA is required to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships. MTA-d3 provides the necessary analytical rigor to measure MTA concentrations in plasma, tissues, and cells from preclinical animal models with high precision and accuracy [1]. The ≥99% isotopic purity minimizes the risk of internal standard contamination skewing results at low concentrations, which is particularly important when measuring baseline MTA levels in control animals. This internal standard is essential for generating the robust quantitative data packages required for regulatory submissions .

Clinical Diagnostic Assay Development for Inborn Errors of Metabolism

Defects in the methionine salvage pathway, leading to MTA accumulation, are associated with certain inborn errors of metabolism. MTA-d3 is the optimal internal standard for developing and validating clinical LC-MS/MS assays designed to measure MTA in human plasma or urine for diagnostic purposes. The high sensitivity (LOD 62.5 pM) [1] enables detection of even modest elevations in MTA, while the robust correction for matrix effects ensures reliable quantification across a wide patient population with varying sample compositions. The use of a deuterated internal standard aligns with Clinical & Laboratory Standards Institute (CLSI) guidelines for mass spectrometry-based clinical assays [2].

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